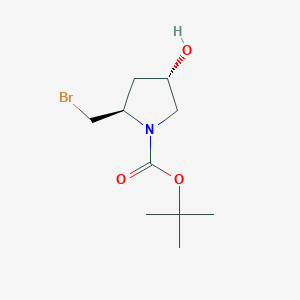![molecular formula C19H19FN2O3S B2431966 1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 880807-59-0](/img/structure/B2431966.png)
1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a fascinating organic compound. Known for its unique structural composition, it contains both fluorophenyl and ethylphenyl groups attached to a tetrahydrothieno[3,4-d]imidazol-2-one core with a dioxide functionality. This compound falls within the realm of heterocyclic chemistry due to the presence of a sulfur-containing ring structure. Its complexity and variety of functional groups make it a subject of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide often involves multi-step organic reactions. Initially, the precursor molecules, namely 2-ethylphenylamine and 4-fluorophenyl isothiocyanate, undergo a cyclization reaction in the presence of a base such as sodium hydroxide. Subsequent oxidation of the intermediate compound with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid results in the formation of the desired dioxide functionality.
Industrial Production Methods: : In an industrial context, the large-scale production of this compound might follow a similar synthetic route but is optimized for yield, efficiency, and cost-effectiveness. Industrial reactors designed for precise temperature control and mixing would be employed, ensuring consistent quality and purity of the final product. Continuous flow techniques and automation might be used to scale up the synthesis process while minimizing human intervention and error.
Chemical Reactions Analysis
Types of Reactions: : 1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo a variety of chemical reactions:
Oxidation: : Further oxidation can potentially occur, depending on the reaction conditions and available reagents.
Reduction: : The compound may undergo reduction reactions, particularly at the imidazol-2-one core or the dioxide functionalities.
Substitution: : Electrophilic or nucleophilic substitution reactions can take place on the phenyl rings, given the presence of substituents like the ethyl and fluorine groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Chlorine, bromine, organolithium reagents
Major Products: : The major products of these reactions would depend on the reaction type. For oxidation, further oxidized versions of the compound might form. Reduction might yield compounds with reduced functional groups, while substitution could result in products with new substituents replacing the original ones on the phenyl rings.
Scientific Research Applications
Chemistry: : In chemistry, 1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is used as a precursor for synthesizing more complex molecules. It serves as an intermediate in organic synthesis, allowing researchers to explore new reaction pathways and develop novel compounds.
Biology: : The compound's unique structure makes it a potential candidate for biological assays. Its interactions with various biomolecules can be studied to understand its potential as a biological probe or a drug lead.
Medicine: : In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its ability to interact with different biological targets makes it a valuable scaffold for designing new drugs, particularly in the realm of anti-inflammatory and anticancer agents.
Industry: : Industrially, the compound might find applications in the development of new materials, particularly those requiring unique structural properties conferred by the thieno[3,4-d]imidazol-2-one core and the dioxide functionalities.
Mechanism of Action
The mechanism by which 1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exerts its effects largely depends on the specific biological or chemical context. Its molecular targets may include enzymes, receptors, or other proteins with affinity for its structure. Pathways involving oxidative stress, cellular signaling, or enzymatic inhibition could be influenced by its presence.
Comparison with Similar Compounds
Compared to similar compounds, 1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is distinguished by the presence of both ethyl and fluorophenyl groups, as well as the thieno[3,4-d]imidazol-2-one core. Similar compounds might include other heterocyclic imidazolones or compounds with different substituents on the phenyl rings.
List of Similar Compounds
1-phenyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
1-(2-ethylphenyl)-3-phenyl-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
In essence, this compound’s unique structural features render it a subject of extensive scientific and industrial interest, with a myriad of applications and a distinctive position among its chemical relatives.
Properties
IUPAC Name |
3-(2-ethylphenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-2-13-5-3-4-6-16(13)22-18-12-26(24,25)11-17(18)21(19(22)23)15-9-7-14(20)8-10-15/h3-10,17-18H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOSBYWEBBWTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2431884.png)

![1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2431886.png)
![4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2431889.png)

![Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2431894.png)
![2-(3-(4-Chlorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431895.png)
![N-(2,3-dimethylphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2431897.png)
![2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2431898.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2431900.png)

![Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2431904.png)
